molecular formula C14H14ClO3P B12087337 Bis(3-methylphenyl) phosphorochloridate CAS No. 6630-14-4

Bis(3-methylphenyl) phosphorochloridate

Cat. No.: B12087337
CAS No.: 6630-14-4
M. Wt: 296.68 g/mol
InChI Key: QSHGXOAKDDJDGG-UHFFFAOYSA-N
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Description

m-TolylPhosphorochloridate: is an organophosphorus compound with the chemical formula C8H8ClO2P . It is a derivative of phosphorochloridate, characterized by the presence of a tolyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-TolylPhosphorochloridate can be synthesized through the reaction of m-tolyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

m-Tolyl alcohol+POCl3m-TolylPhosphorochloridate+HCl\text{m-Tolyl alcohol} + \text{POCl}_3 \rightarrow \text{m-TolylPhosphorochloridate} + \text{HCl} m-Tolyl alcohol+POCl3​→m-TolylPhosphorochloridate+HCl

Industrial Production Methods: In an industrial setting, the production of m-TolylPhosphorochloridate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: m-TolylPhosphorochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form m-tolyl alcohol and phosphoric acid.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

    Catalysts: Bases such as pyridine or triethylamine

Major Products:

    Esters, Amides, Thioesters: Formed through substitution reactions

    m-Tolyl Alcohol and Phosphoric Acid: Formed through hydrolysis

Scientific Research Applications

m-TolylPhosphorochloridate has a wide range of applications in scientific research, including:

    Organic Synthesis:

    Biological Studies: Employed in the synthesis of biologically active compounds and enzyme inhibitors.

    Medicinal Chemistry: Utilized in the development of pharmaceuticals and drug intermediates.

    Industrial Applications: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of m-TolylPhosphorochloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Diethyl Phosphorochloridate: Another phosphorochloridate with ethyl groups instead of a tolyl group.

    Diphenyl Phosphorochloridate: Contains phenyl groups and is used in similar applications.

Uniqueness: m-TolylPhosphorochloridate is unique due to the presence of the tolyl group, which imparts specific reactivity and properties. This makes it suitable for certain applications where other phosphorochloridates may not be as effective.

Properties

IUPAC Name

1-[chloro-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGXOAKDDJDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289264
Record name Bis(3-methylphenyl) phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-14-4
Record name NSC60026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(3-methylphenyl) phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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